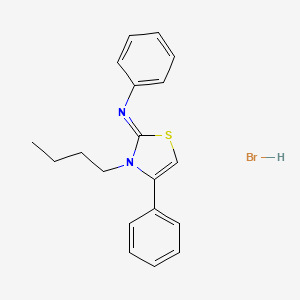
(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C19H21BrN2S and its molecular weight is 389.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article focuses on its synthesis, characterization, and biological properties, particularly in relation to antifungal and anticancer activities.
The molecular formula of this compound is C19H21BrN2S, with a molecular weight of 389.36 g/mol. The compound typically exhibits a purity of around 95%.
Synthesis
The compound can be synthesized through a reaction involving thiazole derivatives and aniline compounds. The synthesis process often includes microwave-assisted techniques to enhance yield and purity. Detailed methods can be found in the supporting information from various studies .
Antifungal Activity
Recent studies have highlighted the antifungal potential of thiazole derivatives, including this compound.
- Mechanism of Action : The compound acts by inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. This is achieved through the inhibition of the enzyme CYP51, similar to the action of azole antifungals .
- Minimum Inhibitory Concentration (MIC) : In vitro tests have demonstrated that certain derivatives exhibit significant activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungals like ketoconazole. For instance, one derivative showed an MIC of 1.23 μg/mL against C. parapsilosis over 48 hours .
- Stability and Drug-likeness : The ADME (Absorption, Distribution, Metabolism, Excretion) profile indicates favorable characteristics for drug development, suggesting that these compounds could be viable candidates for further research in antifungal therapies .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2e | 1.23 | Candida parapsilosis |
| 2d | - | Candida albicans |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties:
- Cell Line Studies : The cytotoxic effects of various thiazole derivatives were evaluated against NIH/3T3 cell lines, revealing IC50 values that indicate moderate toxicity levels. For example, derivatives showed IC50 values of 148.26 μM and 187.66 μM .
- Mechanism : The anticancer mechanism is believed to involve the induction of apoptosis in cancer cells while minimizing effects on normal cells, suggesting a selective action that could be beneficial in therapeutic applications .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2d | 148.26 | NIH/3T3 |
| 2e | 187.66 | NIH/3T3 |
Case Studies
Several case studies have been documented regarding the biological activity of thiazole derivatives:
- Study on Antifungal Activity : A study reported significant antifungal activity for compounds similar to this compound, demonstrating effective inhibition of ergosterol synthesis in fungal cells .
- Anticancer Research : Another study focused on hybrid compounds containing thiazole rings, which exhibited promising results in inhibiting cancer cell proliferation through various mechanisms .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including (Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, in exhibiting antibacterial properties. Research indicates that compounds with thiazole rings show significant activity against various bacterial strains. For instance, a study synthesized hybrid heterocycles with enhanced bacterial resistance, demonstrating that structural features of such compounds can be optimized for improved antibacterial efficacy .
Antioxidant Properties
The antioxidant activities of thiazole derivatives have also been investigated. Compounds similar to this compound were evaluated for their ability to scavenge free radicals, showcasing moderate to significant antioxidant properties . This suggests potential applications in pharmaceuticals aimed at combating oxidative stress-related diseases.
Materials Science Applications
Thiazole derivatives are not only limited to biological applications but also find utility in materials science. Their unique electronic properties allow them to be used in organic light-emitting diodes (OLEDs) and as charge transport materials in organic photovoltaics. The incorporation of this compound into polymer matrices could enhance the performance of electronic devices by improving charge mobility .
Case Studies and Research Findings
特性
IUPAC Name |
3-butyl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S.BrH/c1-2-3-14-21-18(16-10-6-4-7-11-16)15-22-19(21)20-17-12-8-5-9-13-17;/h4-13,15H,2-3,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGGLZWWQNDZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













